
4-(1H-Indol-2-yl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Indol-2-yl)thiazol-2-amine is a heterocyclic compound that contains both an indole and a thiazole ring. This compound is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the thiazole ring is known for its presence in various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-2-yl)thiazol-2-amine typically involves the condensation of indole derivatives with thiazole precursors. One common method involves the reaction of 3-(α-chlorouracil) indoles with thiourea in the presence of a base, such as methanol . The reaction conditions often require heating to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
4-(1H-Indol-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 4-(1H-Indol-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
4-(1H-Indol-3-yl)thiazol-2-amine: Similar structure but with the indole nitrogen at a different position.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Thiazole derivatives: Various compounds containing the thiazole ring with different substituents.
Uniqueness
4-(1H-Indol-2-yl)thiazol-2-amine is unique due to its combination of the indole and thiazole rings, which confer a wide range of biological activities
特性
分子式 |
C11H9N3S |
|---|---|
分子量 |
215.28 g/mol |
IUPAC名 |
4-(1H-indol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9N3S/c12-11-14-10(6-15-11)9-5-7-3-1-2-4-8(7)13-9/h1-6,13H,(H2,12,14) |
InChIキー |
UYUXKCULLDZAAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CSC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


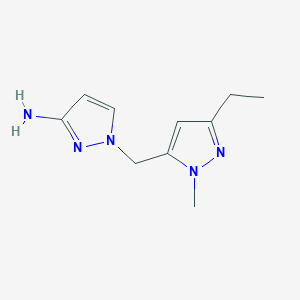

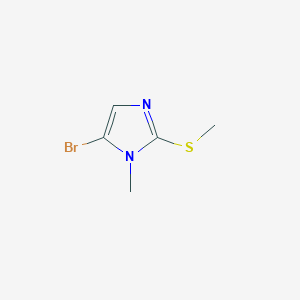
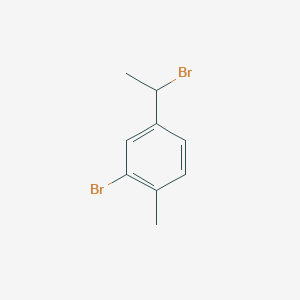

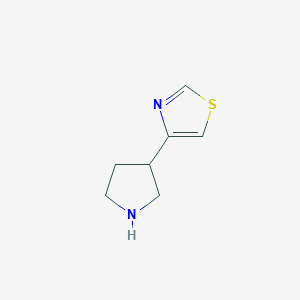
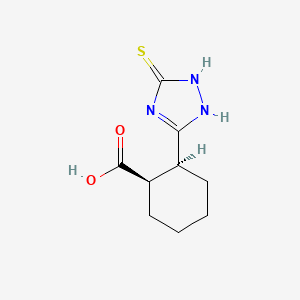
![rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride](/img/structure/B13527874.png)
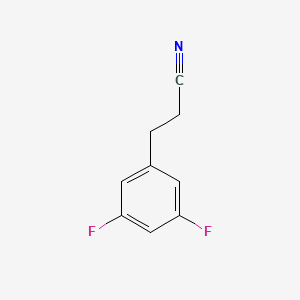

![[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13527885.png)
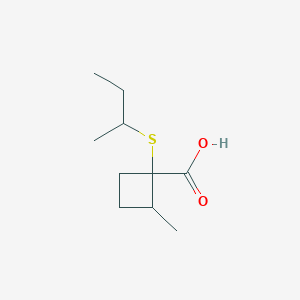
![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B13527897.png)
![6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13527903.png)
